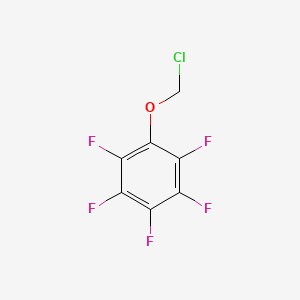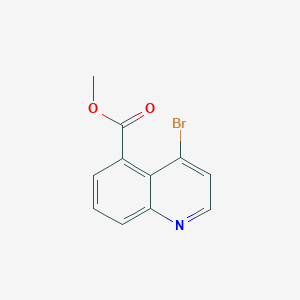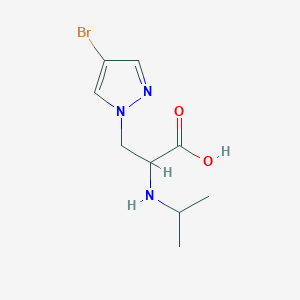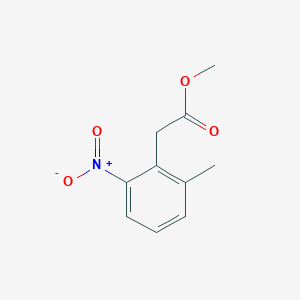
Methyl 2-(2-methyl-6-nitrophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-methyl-6-nitrophenyl)acetate is an organic compound with the molecular formula C10H11NO4. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a methyl group and a nitro group. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(2-methyl-6-nitrophenyl)acetate can be synthesized through several methods. One common method involves the esterification of 2-(2-methyl-6-nitrophenyl)acetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
Methyl 2-(2-methyl-6-nitrophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong bases like sodium hydroxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium hydroxide, water.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: 2-(2-methyl-6-aminophenyl)acetic acid.
Reduction: 2-(2-methyl-6-nitrophenyl)acetic acid.
Substitution: Various substituted phenylacetic acid derivatives.
科学的研究の応用
Methyl 2-(2-methyl-6-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 2-(2-methyl-6-nitrophenyl)acetate depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may have different biological activities. The compound’s interactions with molecular targets and pathways are still under investigation.
類似化合物との比較
Methyl 2-(2-methyl-6-nitrophenyl)acetate can be compared with other similar compounds, such as:
Methyl 2-(2-nitrophenyl)acetate: Lacks the methyl group on the phenyl ring.
Methyl 2-(4-nitrophenyl)acetate: Has the nitro group in a different position on the phenyl ring.
Ethyl 2-(2-methyl-6-nitrophenyl)acetate: Has an ethyl ester group instead of a methyl ester group.
特性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC名 |
methyl 2-(2-methyl-6-nitrophenyl)acetate |
InChI |
InChI=1S/C10H11NO4/c1-7-4-3-5-9(11(13)14)8(7)6-10(12)15-2/h3-5H,6H2,1-2H3 |
InChIキー |
OWQOXLZIBRKHIS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


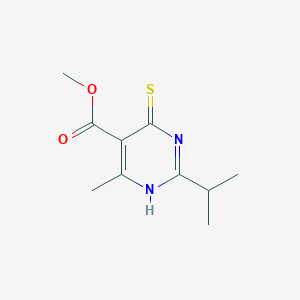

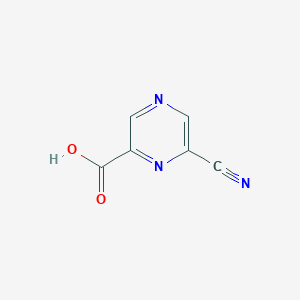
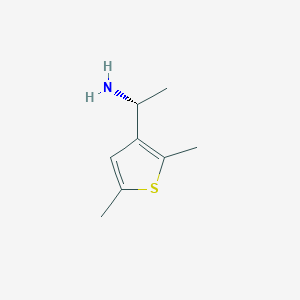
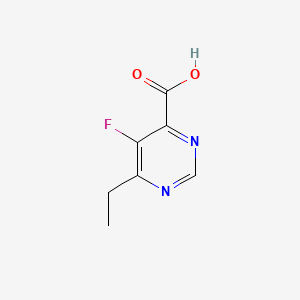
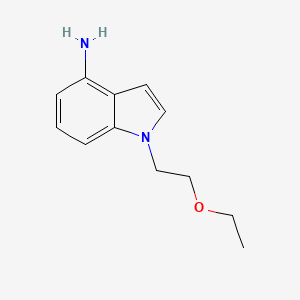
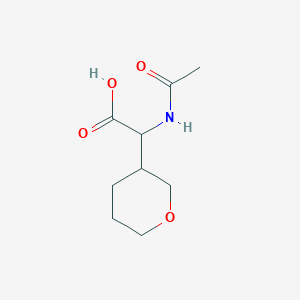
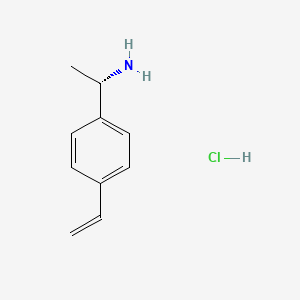
![chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B13644677.png)
![[2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol](/img/structure/B13644680.png)
